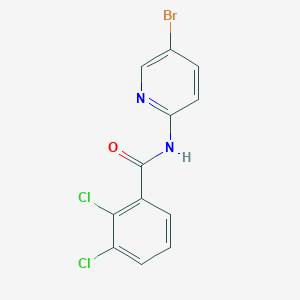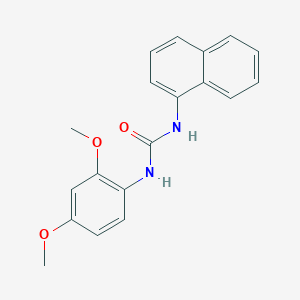![molecular formula C21H33N3O4S B5124086 4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5124086.png)
4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is used in the treatment of non-small cell lung cancer (NSCLC) that has a specific EGFR mutation.
Mecanismo De Acción
4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide works by irreversibly binding to the mutated EGFR tyrosine kinase domain, inhibiting its activity. This leads to inhibition of downstream signaling pathways, cell cycle arrest, and apoptosis in cancer cells. 4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide is selective for mutated EGFR and does not inhibit wild-type EGFR.
Biochemical and Physiological Effects:
4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide has been shown to have a favorable safety profile in clinical trials, with mild to moderate side effects. The most common side effects include diarrhea, rash, and nausea. 4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide has also been shown to have a longer progression-free survival and overall survival compared to other EGFR inhibitors in patients with the T790M mutation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide has several advantages for lab experiments. It is highly selective for mutated EGFR, which allows for specific targeting of cancer cells. It also has a favorable safety profile, which allows for higher doses to be used in experiments. However, 4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide is expensive and may not be accessible to all researchers.
Direcciones Futuras
There are several future directions for 4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide research. One area of interest is the combination of 4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide with other targeted therapies, such as MET inhibitors, to improve treatment outcomes. Another area of interest is the use of 4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide in other EGFR-mutated cancers, such as head and neck cancer. Additionally, there is ongoing research into the development of resistance to 4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide and the identification of new targets for therapy.
Métodos De Síntesis
The synthesis of 4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide involves several steps, starting with the reaction of 4-bromo-3-nitrophenol and 1-azocanylcarbonyl chloride to form 4-bromo-3-azocanylcarbonylphenol. This compound is then reacted with N,N-dimethylpiperazine to form 4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidine. Finally, this compound is reacted with sulfamic acid to form 4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide.
Aplicaciones Científicas De Investigación
4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be effective in patients with the EGFR T790M mutation, which is resistant to other EGFR inhibitors. 4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide has also been studied in combination with other drugs, such as chemotherapy and immune checkpoint inhibitors, to improve treatment outcomes.
Propiedades
IUPAC Name |
4-[3-(azocane-1-carbonyl)phenoxy]-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4S/c1-22(2)29(26,27)24-15-11-19(12-16-24)28-20-10-8-9-18(17-20)21(25)23-13-6-4-3-5-7-14-23/h8-10,17,19H,3-7,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIKGDJFABZDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5124003.png)
![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5124014.png)

![methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5124020.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5124024.png)
![2-methyl-5-{[(tetrahydro-2-furanylmethyl)thio]methyl}-3-furoic acid](/img/structure/B5124055.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B5124060.png)


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5124070.png)

![1-[(4-fluorophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5124093.png)
![2-[tert-butyl(methyl)amino]ethyl (4-bromophenoxy)acetate hydrochloride](/img/structure/B5124109.png)
